1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol
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Description
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol is a useful research compound. Its molecular formula is C8H8F3NOS and its molecular weight is 223.21. The purity is usually 95%.
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Scientific Research Applications
Stereocontrolled Access to Epoxypropane
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, related to the compound , has been utilized in a highly stereocontrolled manner to access 1,1,1-trifluoro-2,3-epoxypropane. This process involves lipase-mediated kinetic resolution and subsequent conversion into epoxypropane or use as latent epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).
Kinetics of Oxidation by Potassium Tetraoxoferrate(VI)
The kinetics of oxidation of various alcohols, including 1,1,1-trifluoro-2-propanol, by potassium tetraoxoferrate(VI) under basic conditions, have been studied. The reactions yield ketones in almost quantitative yields, along with iron(III) hydroxide and dioxygen, exhibiting substantial enthalpies and entropies of activation (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Hydrogen Bonding and Conformational Studies
Fourier transform infrared (FTIR) spectra and density functional calculations have been used to investigate hydrogen bonding in 1,1,1-trifluoro-2-propanol. This research explored the effects of methyl group fluorination on OH frequency shift, torsional energetics, hydrogen bond strength, and cluster stability trends (Schaal, Häber, & Suhm, 2000).
Reaction with Amines and Alcohols
Research on the reaction between 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene and secondary amines or alcohols has led to the formation of various fluorine-containing compounds, demonstrating the versatile reactivity of the trifluoro-2-propanol derivatives (Furin, Pressman, Pokrovsky, Krysin, & Chi, 2000).
Microwave Spectroscopy and Quantum Chemical Calculations
The microwave spectrum of 1,1,1-trifluoro-2-propanol and its deuterated species has been investigated. The study focused on the identification of rotameric forms and their stabilization by intramolecular hydrogen bonding, offering insights into the structural and conformational properties of such molecules (Møllendal, 2005).
Photodissociation Dynamics
The photodissociation dynamics of bromo-trifluoro-2-propanol derivatives have been studied using techniques like resonance-enhanced multiphoton ionization. This research provides crucial insights into the reaction mechanisms and energy distributions in such systems (Indulkar, Saha, Upadhyaya, Kumar, Waghmode, Naik, & Bajaj, 2011).
Properties
IUPAC Name |
1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4,6,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJBMCJJFXBVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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